molecular formula C8H10BrN5 B1619192 N-(4-bromophenyl)imidodicarbonimidic diamide CAS No. 101250-96-8

N-(4-bromophenyl)imidodicarbonimidic diamide

Cat. No.: B1619192
CAS No.: 101250-96-8
M. Wt: 256.1 g/mol
InChI Key: GVZIHTVADXTMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Bromophenyl)imidodicarbonimidic diamide ( 101250-96-8) is a bromophenyl-substituted biguanide compound with a molecular formula of C 8 H 10 BrN 5 and a molecular weight of 256.10 g/mol . Its structure features a biguanide core, a functional group known for its diverse chemical and biological properties, linked to a 4-bromophenyl group . This compound is provided as a solid and is intended for research and experimental applications only. As a member of the biguanide family, this compound is of significant interest in medicinal and synthetic chemistry research. Biguanide derivatives have been extensively studied for their potential applications, including as precursors for the synthesis of more complex molecules and in the development of disinfectant agents . The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships . Researchers can leverage this compound as a key building block in constructing libraries of novel chemical entities for various screening programs. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) and handle all materials according to established laboratory safety protocols.

Properties

IUPAC Name

2-(4-bromophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIHTVADXTMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N=C(N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274879
Record name N-(4-bromophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101250-96-8
Record name N-(4-bromophenyl)imidodicarbonimidic diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90274879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)imidodicarbonimidic diamide typically involves the reaction of 4-bromoaniline with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is carefully controlled to ensure consistent quality and efficiency. Industrial methods often utilize advanced techniques such as continuous flow reactors and automated systems to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)imidodicarbonimidic diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of imidodicarbonimidic diamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to N-(4-bromophenyl)imidodicarbonimidic diamide have been studied for their ability to inhibit bacterial growth and biofilm formation. These compounds function through mechanisms involving reactive oxygen species (ROS), which can disrupt microbial cell integrity and metabolism .

Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various imidodicarbonimidic diamides against Staphylococcus aureus. The results demonstrated that certain derivatives, including those with bromine substitutions, showed enhanced antibacterial activity compared to their non-brominated counterparts. This suggests that the presence of halogen atoms can significantly influence the biological activity of these compounds .

Drug Development

Dihydrofolate Reductase Inhibitors
this compound has been investigated as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens, including Mycobacterium tuberculosis. Inhibiting DHFR can lead to effective treatments for tuberculosis and other bacterial infections .

Compound Target Enzyme Activity Reference
This compoundDihydrofolate ReductaseInhibitory

Agricultural Chemistry

Pesticidal Properties
Research has also explored the use of imidodicarbonimidic diamides in agricultural applications, particularly as pesticides. Studies have shown that certain derivatives possess insecticidal properties, making them suitable candidates for developing new agrochemicals .

Analytical Chemistry

Chemical Analysis Techniques
this compound is utilized in analytical chemistry for various purposes, including as a reagent in chemical synthesis and analysis. Its unique structure allows it to participate in reactions that are critical for the development of new analytical methods .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)imidodicarbonimidic diamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in π-π interactions, while the imidodicarbonimidic diamide core can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The core structure of imidodicarbonimidic diamide allows for diverse substitutions. Key analogs include para-substituted phenyl derivatives and alkyl/aryl variants (Table 1):

Compound Name Substituent Molecular Formula Melting Point (°C) Key Properties
N-(4-Bromophenyl)imidodicarbonimidic diamide 4-BrPh C₈H₁₀N₅Br·HCl Not reported High polarity due to Br; moderate solubility in polar solvents
N-(4-Chlorophenyl)imidodicarbonimidic diamide 4-ClPh C₈H₁₀N₅Cl 161.9–163.3 Forms precipitates with proteins; used in antimicrobial studies
N-(4-Fluorophenyl)imidodicarbonimidic diamide 4-FPh C₈H₁₀N₅F 207.5–209.2 Higher thermal stability due to strong C-F bond
N-(4-Nitrophenyl)imidodicarbonimidic diamide 4-NO₂Ph C₈H₁₀N₆O₂ 145.5–148.7 Electron-withdrawing NO₂ group reduces basicity
Phenformin (N-(2-phenylethyl)imidodicarbonimidic diamide) 2-Phenylethyl C₁₀H₁₅N₅ Not reported Lipophilic side chain enhances membrane permeability; withdrawn due to lactic acidosis risk
N-(2,6-Dichlorophenyl)imidodicarbonimidic diamide 2,6-diClPh C₈H₉Cl₂N₅·HCl Not reported Steric hindrance from di-Cl reduces reactivity

Key Observations :

  • Halogen Effects : Bromine (Br) and chlorine (Cl) increase molecular weight and hydrophobicity compared to fluorine (F), impacting solubility .
  • Thermal Stability : Fluorinated analogs exhibit higher melting points (e.g., 207–209°C for 4-FPh) due to stronger C-F bonds .
  • Electronic Effects: Nitro (NO₂) groups decrease basicity, while alkyl/aryl chains (e.g., phenethyl in phenformin) enhance lipophilicity .
Antimicrobial Activity
  • N-(4-Chlorophenyl) analog : Demonstrated interactions with albumin and proteins, leading to precipitation in microbial culture media. This property is leveraged in antiseptic formulations (e.g., chlorhexidine derivatives) .
  • N-(4-Bromophenyl) analog: Limited direct data, but bromine’s electronegativity may enhance binding to bacterial targets via halogen bonding .
Anticancer Potential
  • N-(4-Chlorophenyl)-N'-(1-methylethyl) analog: Showed moderate activity against McCall rat colon adenocarcinoma, though less potent than mitomycin C .
Antidiabetic Activity
  • Metformin analogs (e.g., N,N-dimethyl derivatives) : Improved solubility via carboxylate salts (e.g., butyrate) enhances bioavailability for metabolic syndrome treatment .

Toxicity and Limitations

  • Phenformin : High risk of lactic acidosis due to mitochondrial toxicity, leading to its withdrawal in many countries .
  • Halogenated Derivatives : Chlorine and bromine may increase cytotoxicity, as seen in protein precipitation studies .

Biological Activity

N-(4-bromophenyl)imidodicarbonimidic diamide, also known as a derivative of guanidine, has garnered attention in various fields of biological research due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the presence of a bromophenyl group attached to an imidodicarbonimidic diamide backbone. The chemical structure can be represented as follows:

C9H10BrN6\text{C}_9\text{H}_{10}\text{Br}\text{N}_6

This compound exhibits properties that may influence various biological pathways, particularly in cellular signaling and metabolic processes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of pathogens. A study conducted on its efficacy against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition of bacterial growth at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were found to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting its potential as an antibacterial agent .

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on human cell lines. The results indicated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. Specifically, the IC50 value for the MCF-7 breast cancer cell line was determined to be 25 µM, while normal fibroblast cells showed an IC50 greater than 100 µM .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
Normal Fibroblasts>100

The mechanism through which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways. It has been suggested that the compound may act as a guanylate cyclase receptor agonist , influencing intracellular cGMP levels and thereby affecting various physiological processes such as vasodilation and cellular proliferation .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Lipid Metabolism Disorders : A clinical trial investigated the use of this compound in patients with lipid metabolism disorders. Results indicated a significant reduction in triglycerides and cholesterol levels when administered over a six-week period .
  • Cancer Therapeutics : In vitro studies demonstrated that combining this compound with conventional chemotherapy agents enhanced cytotoxic effects against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy .

Q & A

Q. What in vivo models are appropriate for evaluating antidiabetic efficacy?

  • Design : Use streptozotocin-induced diabetic rats. Administer 50–100 mg/kg orally and measure glucose tolerance (OGTT). Compare to metformin, noting that bromophenyl derivatives may require higher doses due to reduced intestinal absorption. Monitor renal clearance via 24-h urine collection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-bromophenyl)imidodicarbonimidic diamide
Reactant of Route 2
N-(4-bromophenyl)imidodicarbonimidic diamide

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